![molecular formula C20H18N4O B14178392 3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol CAS No. 849200-12-0](/img/structure/B14178392.png)
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyrazine core substituted with a phenol group and a 2,6-dimethylanilino group
Preparation Methods
The synthesis of 3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors to form the imidazo[1,5-a]pyrazine core, followed by functionalization with the phenol and 2,6-dimethylanilino groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under specific conditions.
Reduction: The imidazo[1,5-a]pyrazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and anilino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by inhibiting specific enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar core structure but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with the phenol and 2,6-dimethylanilino groups, which confer distinct chemical and biological properties .
Similar compounds include:
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
Properties
CAS No. |
849200-12-0 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[8-(2,6-dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-5-3-6-14(2)19(13)23-20-18-10-21-12-24(18)17(11-22-20)15-7-4-8-16(25)9-15/h3-12,25H,1-2H3,(H,22,23) |
InChI Key |
HTOWFTXIFYQJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


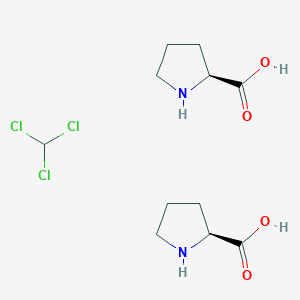



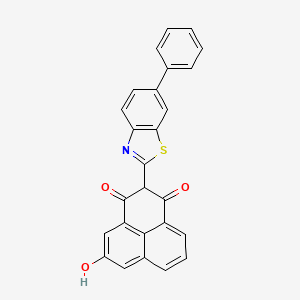
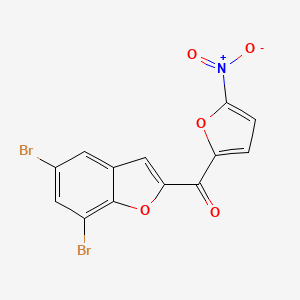

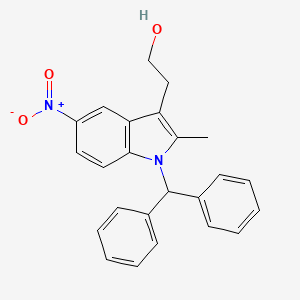

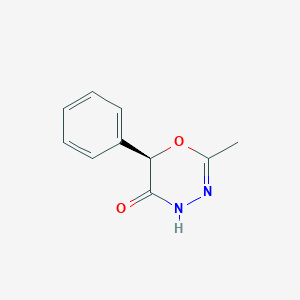
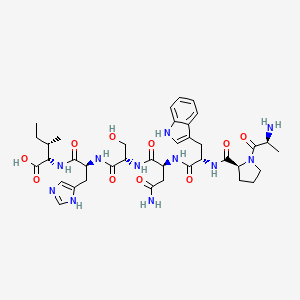

![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

